
Isoquinoline-1-carbonyl chloride
Übersicht
Beschreibung
Isoquinoline-1-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound . The compound is used in various chemical reactions and has potential applications in the field of synthetic organic chemistry .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in recent years . Various methods have been developed for the synthesis of isoquinoline and its derivatives, including metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods have been used to construct the isoquinoline scaffold and functionalize it for biological and pharmaceutical activities .Molecular Structure Analysis
Isoquinoline-1-carbonyl chloride, like other isoquinoline derivatives, consists of a benzene ring fused to a pyridine ring . This structure is also known as benzo[c]pyridine . The carbon and oxygen in the carbonyl group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Isoquinoline derivatives, including Isoquinoline-1-carbonyl chloride, have been used in various chemical reactions . These include palladium-catalyzed coupling reactions, copper-catalyzed azidation/aza-Wittig condensation, and Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides .Physical And Chemical Properties Analysis
Isoquinoline-1-carbonyl chloride has a boiling point of 325.8±15.0 °C and a density of 1.338±0.06 g/cm3 . It is also predicted to have an acidity coefficient (pKa) of 0.72±0.30 . Like other isoquinoline derivatives, it is weakly basic and resembles pyridine in its stability against chemical attack .Wissenschaftliche Forschungsanwendungen
Modular Isoquinoline Synthesis
Isoquinoline-1-carbonyl chloride is involved in modular synthesis processes. A study by (Pilgrim et al., 2013) demonstrated a one-pot coupling procedure to produce substituted isoquinolines, utilizing palladium-catalyzed α-arylation, enolate trapping with an electrophile, and aromatization. This approach enables the efficient synthesis of diverse isoquinoline structures.
N-Heterocyclic Building Blocks
Isoquinoline-1-carbonyl chlorides can serve as precursors for reactive heterocyclic building blocks. A study by (Funt et al., 2020) explored the synthesis of 2H-Azirine-2-carbonyl azides from isoquinoline-1-carbonyl chlorides, leading to a range of heterocyclic compounds, demonstrating the versatility of isoquinoline-1-carbonyl chloride in synthesizing complex structures.
Analytical Assays for HIF Stabilizers
In preventive doping research, isoquinoline-1-carbonyl chloride derivatives are utilized in the development of analytical assays. (Beuck et al., 2011) focused on the metabolic fate of model HIF stabilizers derived from the isoquinoline-1-carbonyl chloride scaffold. The study used LC-MS/MS for identification and characterization, demonstrating its application in drug testing and analysis.
Cross-Coupling Reactions
Isoquinoline-1-carbonyl chloride is used in catalytic cross-coupling reactions. (Benischke et al., 2016) developed a catalytic system involving isoquinoline for coupling benzylic zinc reagents with aryl bromides or chlorides, producing polyfunctionalized diaryl- and aryl-heteroaryl-methane derivatives. This showcases its role in facilitating complex chemical transformations.
Safety And Hazards
Isoquinoline-1-carbonyl chloride should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .
Zukünftige Richtungen
The synthesis of isoquinoline and its derivatives, including Isoquinoline-1-carbonyl chloride, has attracted considerable attention in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new methods for efficient synthesis of these compounds and exploring their potential applications in various fields .
Eigenschaften
IUPAC Name |
isoquinoline-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTDICPUOGGCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-1-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





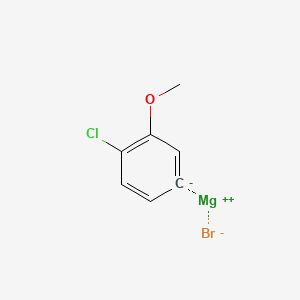
![1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B3336029.png)
![n-[Benzoyl(2-chloroethyl)carbamoyl]-n-(2-chloroethyl)benzamide](/img/structure/B3336037.png)

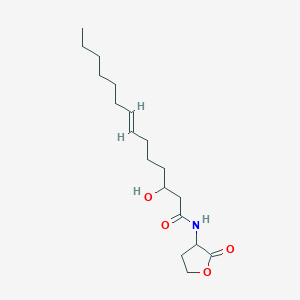

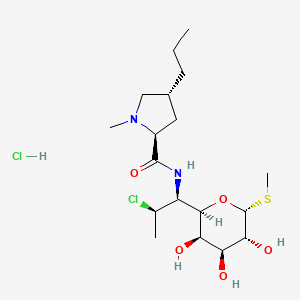
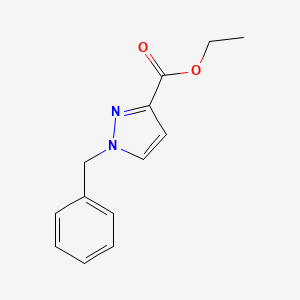
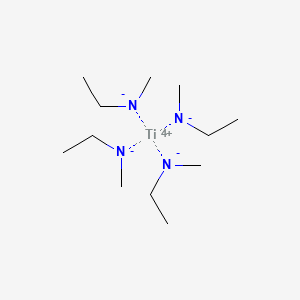

![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B3336096.png)
